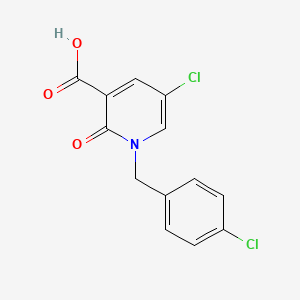

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

CAS No.: 339024-25-8

Cat. No.: VC6745829

Molecular Formula: C13H9Cl2NO3

Molecular Weight: 298.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339024-25-8 |

|---|---|

| Molecular Formula | C13H9Cl2NO3 |

| Molecular Weight | 298.12 |

| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19) |

| Standard InChI Key | FKEMRYXMRMEKCY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a pyridine core substituted at the 1-position with a 4-chlorobenzyl group. At the 5-position, a chlorine atom is present, while the 2-position is occupied by an oxo group. The 3-position contains a carboxylic acid moiety, contributing to its polar character. The IUPAC name, 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid, reflects this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.12 g/mol | |

| InChI Key | FKEMRYXMRMEKCY-UHFFFAOYSA-N | |

| SMILES | ClC1=CC=C(CN2C=C(C(=O)O)C(Cl)=CC2=O)C=C1 |

The crystal structure remains undetermined, but computational models predict a planar pyridine ring with the chlorobenzyl group adopting a perpendicular orientation.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves multi-step reactions. A common approach includes:

-

Benzylation of Pyridine: Reacting 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.

-

Oxidation and Cyclization: Using potassium permanganate () to oxidize intermediate structures, followed by acid-catalyzed cyclization.

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product .

Table 2: Reagents and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65% |

| 2 | , H₂SO₄, 60°C | 72% |

Yields vary based on reaction optimization, with impurities primarily arising from incomplete benzylation.

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 228–232°C and a predicted boiling point of . Its density is estimated at , while the pKa of the carboxylic acid group is . Solubility data remain unreported, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are presumed suitable.

Table 3: Physicochemical Properties

Biological Activities and Applications

Research Applications

The compound serves as:

-

A building block for synthesizing kinase inhibitors in oncology research.

-

A ligand in metal-organic frameworks (MOFs) due to its chelating carboxylic acid group .

| Supplier | Product Code | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Apollo Scientific | OR33215 | 95% | 1 g | 298 |

| Matrix Scientific | 045560 | >95% | 500 mg | 244 |

Prices scale non-linearly with quantity, reflecting synthesis costs .

Comparative Analysis with Related Compounds

Chlorinated Pyridine Derivatives

Compared to 5-chloro-2-hydroxynicotinic acid, the benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Conversely, the carboxylic acid moiety reduces logP values, balancing solubility and permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume